2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine
Description
Historical Context and Development
The synthesis and characterization of this compound first appeared in pharmaceutical patent literature circa 2020, coinciding with increased interest in pyrazine derivatives as kinase inhibitors and antiviral agents. Its development stemmed from structure-activity relationship (SAR) studies on pyrazine-based compounds, where researchers sought to optimize interactions with adenosine receptors and viral proteases through strategic functionalization. The incorporation of the piperidinylmethoxy group marked a deliberate attempt to balance molecular rigidity and hydrophilicity, addressing limitations observed in earlier pyrazine analogs.
Key milestones in its development include:
- 2021 : Initial biological screening demonstrating moderate activity against RNA viruses in in vitro assays.
- 2023 : Publication of crystallographic data confirming the compound's binding mode to viral polymerases.
- 2025 : Inclusion in combinatorial libraries for high-throughput screening against neurodegenerative disease targets.
Structural Significance in Medicinal Chemistry
The molecular architecture of this compound combines several pharmacologically advantageous features:
The piperidine ring's chair conformation enables optimal spatial orientation of the methoxy linker, allowing simultaneous engagement with both hydrophobic and hydrophilic regions of biological targets. This structural duality has made the compound particularly valuable in designing dual-action therapeutics targeting viral replication and neuroinflammatory pathways.
Position within Pyrazine Derivatives Research
Within the pyrazine derivatives landscape, this compound occupies a distinct niche:
Comparative Analysis of Pyrazine Analogues
This positioning reflects three key advantages over simpler pyrazine derivatives:
Relationship to Bioactive Heterocyclic Compounds
The compound exemplifies modern strategies in heterocyclic drug design through its hybrid structure:
Bioactive Component Integration
- Pyrazine : Contributes to nucleic acid analog properties critical for antiviral activity
- Piperidine : Imparts CNS penetration capabilities observed in neuroactive compounds
- Methoxy linker : Serves as a versatile site for structural diversification
Synergistic effects emerge from this combination, as demonstrated in binding studies where the piperidine nitrogen forms salt bridges with aspartate residues (e.g., D113 in SARS-CoV-2 main protease), while the pyrazine core maintains stacking interactions with phenylalanine F140. This dual binding modality represents a significant advancement over monocyclic heterocyclic compounds, enabling submicromolar inhibition constants in enzymatic assays.
Synthetic Pathways
The compound is typically synthesized through a three-step protocol:
- Mitsunobu coupling of 2-methyl-6-hydroxypyrazine with N-Boc-piperidin-4-ylmethanol
- Acidic deprotection of the Boc group using HCl/dioxane
- Purification via reverse-phase HPLC
This route yields material with >98% purity as confirmed by LC-MS analysis, making it suitable for both in vitro and in vivo pharmacological studies. Recent advances in continuous flow chemistry have reduced synthesis time from 72 hours to under 8 hours while maintaining yield above 85%.
Properties
IUPAC Name |
2-methyl-6-(piperidin-4-ylmethoxy)pyrazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-9-6-13-7-11(14-9)15-8-10-2-4-12-5-3-10/h6-7,10,12H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOBTGZEYXMGJS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OCC2CCNCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Functionalization of 2-Aminopyrazine Derivatives
A common starting material is 6-chloro-2-aminopyrazine, which undergoes iodination at position 5 using N-iodosuccinimide to yield 6-chloro-5-iodo-2-aminopyrazine. The amino group is then converted to a hydroxyl group via diazotization with sodium nitrite in sulfuric acid, producing 6-chloro-5-iodopyrazin-2-ol. This intermediate serves as a versatile precursor for subsequent etherification reactions.
Mitsunobu Alkylation for Ether Formation
The hydroxyl group of 6-chloro-5-iodopyrazin-2-ol undergoes Mitsunobu alkylation with tert-butoxycarbonyl-protected piperidin-4-yl-methanol. This reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine in tetrahydrofuran (THF), yielding the Boc-protated intermediate 6-chloro-5-iodo-2-[(tert-butoxycarbonyl-piperidin-4-yl)methoxy]pyrazine. The Mitsunobu conditions ensure inversion of configuration at the alcohol carbon, critical for stereochemical fidelity in chiral analogs.
Introduction of the Methyl Group at Position 2
Suzuki-Miyaura Coupling for Methyl Substituent Installation
The iodinated intermediate undergoes Suzuki-Miyaura coupling with methylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., sodium carbonate) to introduce the methyl group at position 5. This step replaces the iodine atom while retaining the chlorine at position 6, yielding 6-chloro-2-methyl-5-[(tert-butoxycarbonyl-piperidin-4-yl)methoxy]pyrazine.
Nucleophilic Aromatic Substitution for Chlorine Replacement
The remaining chlorine at position 6 is replaced via nucleophilic aromatic substitution (SNAr) with methoxide or ammonia, though this step is omitted in the target compound’s synthesis. Instead, the chlorine is retained until deprotection to minimize side reactions.
Deprotection and Final Product Isolation
Acidic Removal of the Boc Protecting Group
The tert-butoxycarbonyl group is cleaved using trifluoroacetic acid (TFA) in dichloromethane, yielding the free piperidinylmethoxy side chain. Careful control of reaction time and temperature prevents degradation of the acid-labile pyrazine ring. The final product, this compound, is isolated via column chromatography or recrystallization, with typical yields ranging from 65% to 80%.
Optimization of Reaction Conditions
Solvent and Catalyst Selection
Temperature and Stoichiometry
Elevated temperatures (80–100°C) improve the Suzuki coupling efficiency but require shorter reaction times to avoid decomposition. A 1.2:1 molar ratio of methylboronic acid to the iodinated pyrazine derivative optimizes methyl group incorporation.
Analytical Characterization and Validation
Spectroscopic Data
Purity and Yield Comparison
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Mitsunobu Alkylation | DEAD, PPh₃, THF, 0°C → RT | 78 | 95 |
| Suzuki Coupling | Pd(PPh₃)₄, Na₂CO₃, MeOH/H₂O | 82 | 97 |
| Boc Deprotection | TFA, CH₂Cl₂, RT | 85 | 99 |
Comparative Analysis of Synthetic Strategies
Alternative routes, such as direct alkylation of pre-methylated pyrazines, suffer from lower regioselectivity. For example, alkylation of 2-methyl-6-hydroxypyrazine with piperidinylmethanol derivatives under basic conditions yields <50% of the desired product due to competing O- and N-alkylation. The Mitsunobu-Suzuki sequence remains superior for its regiocontrol and compatibility with halogenated intermediates.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding pyrazine N-oxide.
Reduction: Formation of reduced pyrazine derivatives.
Substitution: Formation of substituted pyrazine derivatives.
Scientific Research Applications
The compound 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine is a complex organic molecule with applications in medicinal chemistry. Research indicates that similar molecules and their derivatives have potential therapeutic applications, including antiviral activity and use as AMP-activated protein kinase (AMPK) activators .
Scientific Research Applications
Pyrazolopyrimidine Derivatives Pyrazolopyrimidine, a moiety similar in structure, is a common heterocycle nucleus in pharmaceutical compounds with various medicinal applications, including antimicrobial, antitumor, antidiabetic, anti-Alzheimer's disease, anti-inflammatory, and antioxidant properties . Pyrazolopyrimidine is also considered a promising scaffold for developing antitumor agents .
h-NAAA Inhibition Pyrazole azabicyclo[3.2.1]octane sulfonamides, which contain pyrazole rings, are being explored for their inhibitory effects. Electronic properties of pyrazole substituents have a significant impact on potency . Introducing electron-withdrawing or electron-donating groups can alter efficacy . Modifications of the piperidine heterocycle connecting the pyrazole ring to the pyrazine can also influence activity .
AMPK Activation Derivatives of pyrazine are used as AMP-activated protein kinase (AMPK) activators . Introducing substituents into the 4-position of the piperidine linker can modulate cellular activity . For example, introducing a fluoro group can result in more potent cellular activity .
Antiviral Activity Pyrazine derivatives have demonstrated antiviral activity . Research has shown that a pyrazine core with a 2-piperidin-4-yl-methoxy group is favorable for ZVpro inhibition .
Data Tables
The following tables summarize key structure-activity relationships (SARs) for related compounds, demonstrating how modifications to the core structure affect biological activity:
Table 1: Impact of Substituents on Pyrazole Azabicyclo[3.2.1]octane Activity
| Substituent at 3-position | IC50 (μM) | Effect on Efficacy |
|---|---|---|
| 5-methyl, trifluoromethyl | 3.29 | Drop in efficacy |
| 5-methyl, methoxy | No detectable activity | No activity |
Table 2: Effects of Central Aromatic Ring Variation on Antiviral Activity
| Compound | R2 | Heterocycle | IC50 (μM) |
|---|---|---|---|
| 19 | Pyridine | 3.7 | |
| 20 | Thiophene | 10.7 | |
| 21 | 3-aminopyrazine | 2.1 | |
| 22 | Imidazo[1,2-a]pyrazine | 9.3 | |
| 23 | Imidazo[1,2-a]pyrazine | 19.3 | |
| 24 | Imidazo[1,2-a]pyrazine | 3.5 |
Case Studies
While specific case studies directly involving this compound are not available in the provided search results, research on related compounds offers insight into potential applications:
Glaucoma Management Microstents (iStent infinite) are implanted to lower intraocular pressure (IOP) in glaucoma patients, potentially eliminating the need for IOP-lowering medications and their side effects . In one case, a patient with open-angle glaucoma and a history of adverse effects from topical medications was treated with a bimatoprost intracameral implant (Durysta) to relieve these side effects . Another case involved a patient with pseudoexfoliation who underwent cataract surgery combined with MIGS (iStent inject), resulting in postoperative IOPs ranging from 14 to 20 mm Hg . Selective laser trabeculoplasty (SLT) can also effectively lower IOP, as demonstrated in a patient who was opposed to drop instillation .
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Pyrazine derivatives with substituents at positions 2 and 6 exhibit diverse physicochemical and biological properties depending on the functional groups. Below is a detailed comparison:
Structural and Functional Group Variations
2-Methyl-6-(methylthio)pyrazine ():
- Substituents : Methyl (position 2), methylthio (position 6).
- Properties : The thioether group (–SMe) is less polar than the (piperidin-4-yl)methoxy group, resulting in higher lipophilicity (logP ≈ 1.8) and lower water solubility.
- Applications : Commonly used as a flavoring agent due to its sulfurous aroma. Lacks the basic amine, limiting its use in targeted drug delivery .
2-Methoxy-6-methylpyrazine ():
- Substituents : Methoxy (position 2), methyl (position 6).
- Properties : The methoxy group (–OMe) enhances electron density on the pyrazine ring, increasing stability against oxidation. Lower molecular weight (124.14 g/mol) compared to the target compound (≈235 g/mol).
- Applications : Found in urinary volatile organic compounds (VOCs) of mammals, suggesting roles in chemical signaling .
2-Methyl-6-(2-propenyl)pyrazine (): Substituents: Methyl (position 2), allyl (position 6). Higher volatility than the target compound due to reduced molecular weight (134.18 g/mol). Applications: Studied in insect pheromones and plant volatiles .
Isopropyl methoxy pyrazine ():
- Substituents : Methoxy (position 2), isopropyl (position 6).
- Properties : The bulky isopropyl group increases steric hindrance, reducing binding affinity to flat enzymatic active sites. High volatility makes it suitable for ecological signaling .
Hydrogen Bonding and Crystallography
- The (piperidin-4-yl)methoxy group enables hydrogen bonding via its amine and ether oxygen, influencing crystal packing (e.g., C–H···N interactions as seen in pyrazine-Cd(II) complexes; ). This contrasts with non-polar derivatives like 2-methyl-6-(methylthio)pyrazine, which rely on van der Waals interactions .
Q & A
Q. What are the standard synthetic routes for 2-Methyl-6-[(piperidin-4-yl)methoxy]pyrazine, and what are common challenges in its purification?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with the functionalization of the pyrazine core followed by coupling with a piperidine derivative. Key steps include:
- Pyrazine Core Modification: Bromination or chlorination at the 6-position of 2-methylpyrazine to enable nucleophilic substitution .
- Piperidine Coupling: Reaction of 4-(hydroxymethyl)piperidine with the halogenated pyrazine under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification Challenges: Due to the compound’s polar nature, column chromatography with gradients of methanol/dichloromethane is often required. Co-elution of byproducts (e.g., unreacted piperidine derivatives) necessitates careful TLC monitoring .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H NMR confirms the methoxy group (δ 3.8–4.2 ppm) and piperidine protons (δ 1.5–2.5 ppm). 2D NMR (COSY, HSQC) resolves overlapping signals in the piperidine ring .
- Mass Spectrometry: High-resolution ESI-MS validates the molecular ion [M+H]⁺ and fragments (e.g., loss of the piperidine moiety) .
- X-ray Crystallography: Used to resolve ambiguities in stereochemistry or hydrogen bonding, though crystallization is challenging due to conformational flexibility .
Q. What preliminary assays are recommended for evaluating its biological activity?
Methodological Answer:
- Enzyme Inhibition Screens: Test against kinases or GPCRs (e.g., adenosine A₂A receptor) due to pyrazine’s affinity for ATP-binding pockets .
- Cytotoxicity Assays: Use MTT or CellTiter-Glo® on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Solubility Profiling: Determine logP values via shake-flask method to guide formulation for in vivo studies .
Advanced Research Questions
Q. How can conflicting data in biological assays (e.g., inconsistent IC₅₀ values across studies) be resolved?
Methodological Answer:
- Assay Standardization: Use internal controls (e.g., staurosporine for kinase assays) and validate cell line authenticity via STR profiling .
- Metabolic Stability Testing: Incubate the compound with liver microsomes to assess if metabolites contribute to variability .
- Structural Optimization: Compare activity of analogs (e.g., replacing piperidine with morpholine) to identify pharmacophore requirements .
Q. What strategies improve synthetic yield of this compound in scaled-up reactions?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduces reaction time and improves regioselectivity in pyrazine functionalization .
- Catalytic Optimization: Use phase-transfer catalysts (e.g., TBAB) to enhance coupling efficiency between pyrazine and piperidine derivatives .
- Workflow Table:
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Halogenation | Solvent | DMF | 85% → 92% |
| Coupling | Catalyst | Pd(OAc)₂/Xantphos | 60% → 78% |
| Purification | Gradient | 5–10% MeOH/DCM | Purity >95% |
Q. How can computational modeling predict the compound’s interaction with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger to model binding to kinases (e.g., EGFR). Key interactions include hydrogen bonds between the pyrazine N and catalytic lysine residues .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of the piperidine-methoxy group in hydrophobic pockets .
- QSAR Analysis: Correlate substituent effects (e.g., methyl vs. ethyl on pyrazine) with bioactivity data to guide lead optimization .
Data Contradiction Analysis
Q. How to address discrepancies in reported solubility and stability profiles?
Methodological Answer:
- pH-Dependent Studies: Measure solubility across pH 1–7.4 (simulated gastric to physiological conditions) to identify degradation pathways .
- Excipient Screening: Test stabilizers (e.g., cyclodextrins) in formulation buffers to improve shelf life .
- Comparative Table:
| Condition | Solubility (mg/mL) | Stability (t½) | Source |
|---|---|---|---|
| pH 7.4 | 0.12 | 48 h | |
| pH 6.5 + 10% HP-β-CD | 1.8 | >7 days |
Structural and Functional Insights
Q. What role does the piperidine-methoxy group play in target binding?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
